碘化铟(I)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

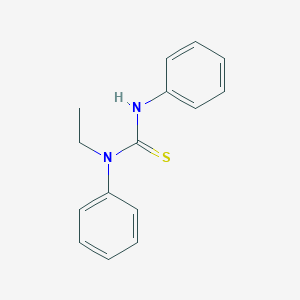

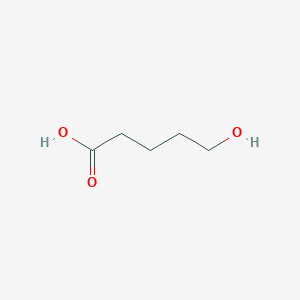

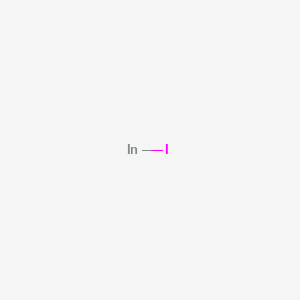

Indium monoiodide, also known as Indium (I) iodide, is an inorganic compound with the formula InI. It is used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .

Synthesis Analysis

Indium monoiodide can be prepared from constituent elements and refined by fractional distillation . Partition coefficients in liquid-vapor systems for difficult-to-separate impurities, namely, antimony (0.9), lead (1.8), gallium (0.4), and iron (0.6), have been determined .Molecular Structure Analysis

Indium monoiodide has a linear formula of InI . Its molecular weight is 241.72 . The molecular structure of Indium monoiodide is orthorhombic, space group Cmcm .Chemical Reactions Analysis

Indium monoiodide has been discovered and used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .Physical And Chemical Properties Analysis

Indium monoiodide is anhydrous and comes in the form of beads . It has a 99.999% trace metals basis and ≤15.0 ppm Trace Metal Analysis .科学研究应用

光伏应用

碘化铟(I)已被评估为光伏应用中的一种无铅钙钛矿类材料 . 最近发现碘化铟(I)薄膜具有光伏效应,引起了广泛关注,因为这种材料可以成为传统铅卤钙钛矿的环保替代品 .

光电探测器

碘化铟(I)表现出优异的光电导效应,已被用于制造具有竞争性能的光电探测器 . 横向双端器件表现出相当优异的光电导效应 .

X射线和γ射线探测器

碘化铟(I)单晶是一种很有前途的室温γ射线和X射线探测器材料 . 这是由于该材料的高平均Z数为51以及较大的带隙(2 eV) .

红外光学和声光材料

气体传感器

铟簇合物和链状化合物制备

有机反应中的试剂

碘化铟(I)用作试剂以促进有机反应,例如 环化和二硒化物或二硫化物的裂解

作用机制

Target of Action

Indium(I) iodide, also known as iodoindium or indium monoiodide, is a binary inorganic compound of indium metal and iodine . It is primarily used as a reagent in various organic reactions . The primary targets of Indium(I) iodide are the reactants in these organic reactions, where it acts as a catalyst .

Mode of Action

Indium(I) iodide interacts with its targets by facilitating the breaking and forming of bonds during the reaction process . It can propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare indium-containing complexes .

Biochemical Pathways

The specific biochemical pathways affected by Indium(I) iodide depend on the nature of the organic reactions it is involved in. As a catalyst, it accelerates the reaction rate by lowering the activation energy, thereby influencing the reaction pathway .

Pharmacokinetics

It’s important to note that indium(i) iodide is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.

Result of Action

The result of Indium(I) iodide’s action is the successful progression of the organic reactions it catalyzes. By facilitating the breaking and forming of bonds, it enables the transformation of reactants into desired products .

安全和危害

Indium monoiodide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child .

未来方向

Indium monoiodide single crystals are a promising material for room temperature γ-ray and X-ray detectors due to the high average Z number of 51 and the large bandgap (2 eV) of the material . It has also been proposed as an IR optical and acoustooptical material, as well as a gas sensor and photovoltaic material .

属性

| { "Design of the Synthesis Pathway": "Indium monoiodide can be synthesized by reacting indium metal with iodine gas in the presence of a reducing agent such as zinc or tin. The reaction takes place at high temperatures and requires careful control of reaction conditions to prevent the formation of unwanted byproducts.", "Starting Materials": ["Indium metal", "Iodine gas", "Reducing agent (Zinc or Tin)"], "Reaction": ["Step 1: Indium metal is added to a reaction vessel.", "Step 2: Iodine gas is introduced into the reaction vessel.", "Step 3: A reducing agent (Zinc or Tin) is added to the reaction mixture.", "Step 4: The reaction mixture is heated to a high temperature (500-600°C) under an inert atmosphere (argon or nitrogen).", "Step 5: The reaction is allowed to proceed for several hours, with careful monitoring to prevent the formation of unwanted byproducts.", "Step 6: The reaction is quenched by cooling the reaction mixture to room temperature.", "Step 7: The resulting solid is collected by filtration and washed with a suitable solvent to remove any impurities."] } | |

| 13966-94-4 | |

分子式 |

IIn |

分子量 |

241.722 g/mol |

IUPAC 名称 |

indium(1+);iodide |

InChI |

InChI=1S/HI.In/h1H;/q;+1/p-1 |

InChI 键 |

FOVZCYAIUZHXGB-UHFFFAOYSA-M |

SMILES |

[In]I |

规范 SMILES |

[In+].[I-] |

| 13966-94-4 | |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。